molecular formula C19H23Cl2N3O3 B15154799 1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide

1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B15154799
M. Wt: 412.3 g/mol
InChI Key: NRTORUZDOPNFAA-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of two piperidine rings and a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual piperidine rings and dichlorobenzoyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C19H23Cl2N3O3

Molecular Weight

412.3 g/mol

IUPAC Name

1-[1-(2,4-dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H23Cl2N3O3/c20-14-1-2-15(16(21)11-14)19(27)24-9-5-13(6-10-24)18(26)23-7-3-12(4-8-23)17(22)25/h1-2,11-13H,3-10H2,(H2,22,25)

InChI Key

NRTORUZDOPNFAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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